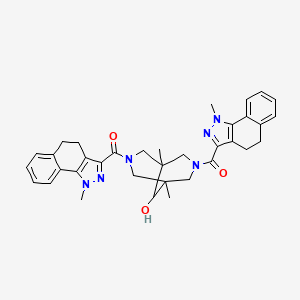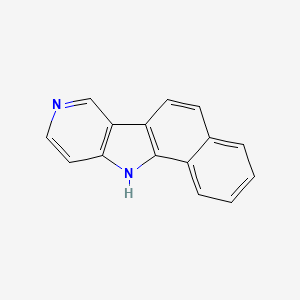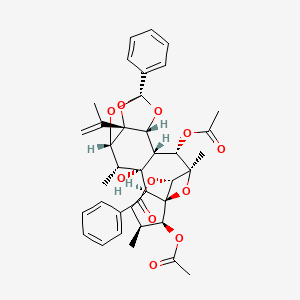![molecular formula C10H6N2S B14762810 Naphtho[1,2-c][1,2,5]thiadiazole CAS No. 233-68-1](/img/structure/B14762810.png)
Naphtho[1,2-c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1,2-c][1,2,5]thiadiazole is a heteroaromatic compound that features a fused ring system consisting of naphthalene and thiadiazole rings. This compound is known for its electron-accepting properties and is widely used in the field of organic electronics, particularly in the development of semiconducting polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphtho[1,2-c][1,2,5]thiadiazole can be synthesized through various methods. One common approach involves the direct borylation reaction on the parent heterocycle. This method utilizes reagents such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and palladium catalysts under specific conditions . Another method involves the formation of thiadiazole rings from naphthalene derivatives through sequential introduction of amino functional groups followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like HPLC .
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[1,2-c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Naphtho[1,2-c][1,2,5]thiadiazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which Naphtho[1,2-c][1,2,5]thiadiazole exerts its effects is primarily related to its electron-accepting properties. The compound contains fused thiadiazole rings that lower the band gap, enhance interchain packing, and improve charge mobility in polymers. These properties make it an effective component in semiconducting materials .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-c][1,2,5]thiadiazole: This compound has similar structural features but differs in the position of the thiadiazole ring fusion.
2,1,3-Benzothiadiazole: Another related compound with similar electronic properties but a different ring structure.
Uniqueness
Naphtho[1,2-c][1,2,5]thiadiazole is unique due to its specific ring fusion, which provides distinct electronic properties and makes it particularly suitable for use in organic electronics and semiconducting polymers .
Propiedades
Número CAS |
233-68-1 |
|---|---|
Fórmula molecular |
C10H6N2S |
Peso molecular |
186.24 g/mol |
Nombre IUPAC |
benzo[g][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C10H6N2S/c1-2-4-8-7(3-1)5-6-9-10(8)12-13-11-9/h1-6H |
Clave InChI |
OVUYEFLHMIBQIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=NSN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




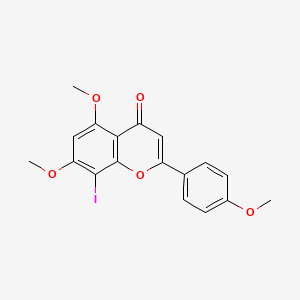
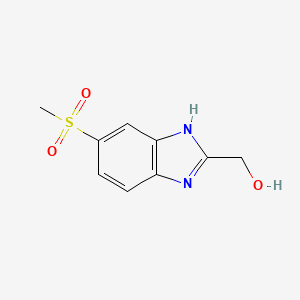
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)






